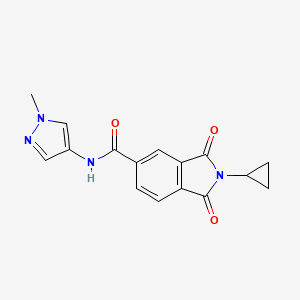

2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

Description

This compound features a 1,3-dioxo-isoindole core substituted at position 2 with a cyclopropyl group and at position 5 with a carboxamide linked to a 1-methyl-1H-pyrazol-4-yl moiety. The 1-methylpyrazole substituent may enhance solubility and participate in π-π stacking or dipole interactions.

Properties

IUPAC Name |

2-cyclopropyl-N-(1-methylpyrazol-4-yl)-1,3-dioxoisoindole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4O3/c1-19-8-10(7-17-19)18-14(21)9-2-5-12-13(6-9)16(23)20(15(12)22)11-3-4-11/h2,5-8,11H,3-4H2,1H3,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTNAVEHUNKMGNP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves the following steps:

Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.

Introduction of the Pyrazole Moiety: The pyrazole ring can be introduced through a condensation reaction with a suitable hydrazine derivative.

Cyclopropyl Substitution: The cyclopropyl group can be added via a substitution reaction using a cyclopropyl halide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the isoindole core.

Reduction: Reduction reactions could target the carbonyl groups within the isoindole structure.

Substitution: Substitution reactions may occur at the cyclopropyl group or the pyrazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride may be used.

Substitution: Halogenated reagents or nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, isoindole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar properties.

Medicine

Medicinally, compounds with similar structures have been investigated for their anti-inflammatory, anticancer, and antimicrobial activities. This compound may hold promise in these areas as well.

Industry

In the industrial sector, such compounds can be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action for 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide would depend on its specific biological target. Generally, isoindole derivatives may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Effects

The following compounds are compared based on structural features and available

- Core Structure : The target compound’s isoindole dione core differs from pyrazole-based analogs in , which may influence conformational rigidity and electronic properties.

- Substituent Effects: R1 (Isoindole): The cyclopropyl group (target) is smaller and more lipophilic than the 3-methoxypropyl chain in compound 356090-88-5 . This may reduce steric hindrance and increase metabolic stability.

Physical Properties

- Melting Points : compounds with chloro and aryl substituents (e.g., 3b: mp 171–172°C) exhibit higher melting points than those with methyl or fluorophenyl groups (e.g., 3c: mp 123–125°C) . The target compound’s cyclopropyl group could lower its mp due to reduced molecular symmetry.

- Spectroscopic Data :

- 1H-NMR : Pyrazole protons in compounds resonate at δ 7.4–8.1 . The target compound’s cyclopropyl protons would likely appear as multiplets near δ 1.0–2.0.

- MS : Molecular ions ([M+H]+) for compounds range from 403–437 m/z ; the target compound’s molecular formula (C17H15N3O3) predicts a [M+H]+ of 310.1.

Biological Activity

The compound 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide represents a novel class of bioactive molecules with potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, synthesis, and relevant case studies.

Chemical Structure and Properties

The structure of the compound features a cyclopropyl group and a pyrazole moiety, which are known for their diverse biological activities. The presence of the isoindole core further enhances its potential as a pharmacologically active agent.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 274.27 g/mol |

| CAS Number | 1151802-22-0 |

Synthesis

The synthesis of this compound typically involves multiple steps, including the formation of the cyclopropane ring and subsequent introduction of the pyrazole moiety through condensation reactions. Common methods include:

- Cyclopropanation : Utilizing agents such as diazomethane or Simmons-Smith reagents.

- Condensation Reactions : Involving hydrazine and 1,3-dicarbonyl compounds to form the pyrazole ring.

Anticancer Properties

Research indicates that compounds containing pyrazole and isoindole structures exhibit significant anticancer activity. For instance, a study demonstrated that derivatives of pyrazole showed promising activity against various cancer cell lines, with IC values indicating effective cytotoxicity .

Case Study : A derivative similar to our compound was tested against human glioblastoma U251 cells and exhibited potent antiproliferative effects. The structure–activity relationship (SAR) analysis revealed that modifications to the pyrazole moiety enhanced anticancer activity significantly .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies have shown that related pyrazole derivatives possess good activity against bacterial strains such as E. coli and S. aureus. The presence of specific functional groups was crucial for this activity, suggesting that our compound may also exhibit similar properties .

Case Study : A series of 1-acetyl-3-(aryl)-5-(arylamide) pyrazoles were synthesized and tested for antibacterial activity. Compounds with an aliphatic amide pharmacophore showed enhanced efficacy against several bacterial strains .

The mechanism by which 2-cyclopropyl-N-(1-methyl-1H-pyrazol-4-yl)-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide exerts its biological effects is likely multifaceted:

- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, inhibiting their activity.

- Receptor Modulation : The pyrazole moiety can modulate receptor activity, impacting various signaling pathways involved in cancer and infection responses.

- Hydrophobic Interactions : The cyclopropane ring contributes to the stability and interaction with hydrophobic regions of proteins .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.